Methyl linoleate

Catalog No.
S620947
CAS No.
112-63-0
M.F
C19H34O2
M. Wt
294.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl linoleate

CAS Number

112-63-0

Product Name

Methyl linoleate

IUPAC Name

methyl (9Z,12Z)-octadeca-9,12-dienoate

Molecular Formula

C19H34O2

Molecular Weight

294.5 g/mol

InChI

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11H,3-6,9,12-18H2,1-2H3/b8-7-,11-10-

InChI Key

WTTJVINHCBCLGX-NQLNTKRDSA-N

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OC

Synonyms

(9Z,12Z)-9,12-Octadecadienoic Acid Methyl Ester; Linoleic Acid Methyl Ester; (9Z,12Z)-Octadecadienoic Acid Methyl Ester; Methyl (9Z,12Z)-Octadeca-9,12-dienoate; Methyl (9Z,12Z)-Octadecadienoate; Methyl (Z,Z)-9,12-Octadecadienoate; Methyl 9-cis,12-cis

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OC

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC

Model Compound for Lipid Peroxidation Studies:

Methyl linoleate is widely used as a model compound in oxidation/peroxidation assays []. Its susceptibility to oxidation due to its double bonds makes it ideal for mimicking the process of lipid peroxidation in cells and tissues []. This allows researchers to evaluate the anti-peroxidant activity of various natural products and synthetic compounds, such as fullerenes, ellagitannins, and other antioxidants [, ].

Potential Application in Bio-based Lubricants:

Research suggests the potential of methyl linoleate, along with other plant-derived oils, as a renewable and environmentally friendly alternative to fossil fuel-based lubricants []. These bio-based lubricants offer several advantages including biodegradability, low ecotoxicity, and excellent tribological properties, meaning they exhibit good friction and wear characteristics []. However, further research is needed to address their limitations such as lower low-temperature performance and oxidative stability compared to mineral-based oils [].

Other Applications:

Beyond the two main applications mentioned above, methyl linoleate finds use in other areas of scientific research. For instance, some studies have explored its potential as a biofuel []. Additionally, its chemical properties make it a valuable substrate for organic synthesis [].

  • Origin: Methyl linoleate can be found naturally in various plants and some animal fats []. It has been isolated from sources like Neolitsea daibuensis and Pourthiaea arguta []. However, commercially, it's often synthesized from linoleic acid.
  • Significance: Methyl linoleate serves as a model compound in various scientific studies. Due to its susceptibility to oxidation, it's used to evaluate the antioxidant activity of natural products and other compounds [].

Molecular Structure Analysis

  • Methyl linoleate has the chemical formula CH3(CH2)3(CH2CH=CH)2(CH2)7COOCH3 [].
  • Key features:
    • A 19-carbon chain with two double bonds (cis,cis-configuration) between the 9th and 12th carbon atoms []. This double bond configuration makes it susceptible to oxidation.
    • A methyl ester group (CH3COO) attached to the terminal carbon, differentiating it from linoleic acid which has a carboxylic acid group (COOH) [].

Chemical Reactions Analysis

  • Synthesis

    Methyl linoleate can be synthesized through various methods, including esterification of linoleic acid with methanol in the presence of an acid catalyst [].

    Example balanced equation: CH3(CH2)3(CH2CH=CH)2(CH2)7COOH + CH3OH <=> CH3(CH2)3(CH2CH=CH)2(CH2)7COOCH3 + H2O (Linoleic Acid) (Methanol) (Methyl Linoleate) (Water)

  • Decomposition

    Methyl linoleate undergoes a process called autoxidation, where it reacts with oxygen to form peroxides and ultimately degrade into smaller molecules [].

  • Other relevant reactions

    As a model compound for lipid peroxidation, methyl linoleate can be involved in studies investigating free radical reactions and the effects of antioxidants [].


Physical And Chemical Properties Analysis

  • Melting point: -5 °C []
  • Boiling point: 203 °C (at 10 mmHg) []
  • Solubility: Soluble in most organic solvents, insoluble in water []
  • Stability: Susceptible to oxidation, especially in the presence of light and heat [].

Methyl linoleate itself doesn't have a known biological mechanism of action. However, its role lies in mimicking the behavior of polyunsaturated fatty acids in oxidation processes []. In this context, it helps researchers understand how antioxidants interact with and prevent the degradation of essential fatty acids.

  • Flammability: Flammable liquid with a flash point of 93 °C [].
  • Reactivity: Can react with strong oxidizing agents [].
  • Storage: Store in a cool, dark place under an inert atmosphere to prevent oxidation [].

Physical Description

Liquid
colourless to pale yellow liquid

XLogP3

6.9

Density

0.883-0.893 (20°)

LogP

6.82 (LogP)
6.82

Appearance

Unit:1 gramSolvent:nonePurity:99%Physical liquid

Melting Point

-35.0 °C
-35°C

UNII

24N6726DE5

Vapor Pressure

3.67e-06 mmHg

Other CAS

112-63-0
68605-14-1
2462-85-3

Wikipedia

Methyl linoleate

Use Classification

Cosmetics -> Emollient; Skin conditioning

General Manufacturing Information

All other chemical product and preparation manufacturing
Petroleum lubricating oil and grease manufacturing
9,12-Octadecadienoic acid (9Z,12Z)-, methyl ester: ACTIVE

Dates

Modify: 2023-08-15
1. L. Chuang et al. “Inhibitory effect of conjugated linoleic acid on linoleic acid elongation in transformed yeast with human elongase” Lipids, Vol. 36(10),pp. 1099-1103, 20012. M. Wadman et al. “Conversion of linoleic acid into novel oxylipins by the mushroom Agaricus bisporus” Lipids, Vol. 40(11) pp. 1163-1170, 20053. P. Elias, B. Brown, V. Ziboh “The Permeability Barrier in Essential Fatty Acid Deficiency: Evidence for a Direct Role for Linoleic Acid in BarrierFunction” Journal of Investigative Dermatology, Vol.74 pp. 230–233, 1980

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